molecular formula C13H14N2O2 B2579582 2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-1-carboxamide CAS No. 2361638-55-1

2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-1-carboxamide

Cat. No. B2579582
CAS RN: 2361638-55-1
M. Wt: 230.267
InChI Key: NBUNXZFJHKLTPM-UHFFFAOYSA-N
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Description

2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-1-carboxamide , also known by its chemical formula C₁₃H₁₄N₂O₂ , belongs to the class of isoquinoline-2(1H)-carboxamides . These compounds have garnered interest due to their diverse biological effects, including anti-cancer, antibacterial, anticonvulsant, anti-inflammatory, and anti-depressant properties . In this analysis, we’ll explore its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety considerations, and potential future directions.


Synthesis Analysis

  • Formation of the Isoquinoline Ring : Starting from appropriate precursors, the isoquinoline ring is formed. Various synthetic routes exist, including cyclization reactions or condensation of suitable building blocks .
  • Enoylation : The enoyl group (2-propenoyl) is introduced at the C-2 position of the isoquinoline ring. This can be achieved through various methods, such as acylation or enolate chemistry .
  • Carboxamidation : The carboxamide group is introduced at the C-1 position of the isoquinoline ring. This step typically involves coupling an amine with an acid chloride or anhydride .

Molecular Structure Analysis

  • Stereochemistry : The compound is likely chiral due to the presence of asymmetric centers .

Chemical Reactions Analysis

  • Oxidation : The generated dihydroisoquinolines and tetrahydroisoquinolines can be oxidized to their corresponding isoquinoline analogs .

Physical and Chemical Properties

  • Melting Point : Approximately 78–80°C .

properties

IUPAC Name

2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-11(16)15-8-7-9-5-3-4-6-10(9)12(15)13(14)17/h2-6,12H,1,7-8H2,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUNXZFJHKLTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2=CC=CC=C2C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-1-carboxamide

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